Irganox 259

Übersicht

Beschreibung

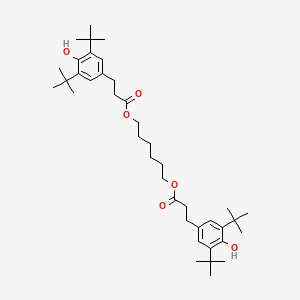

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is a useful research compound. Its molecular formula is C40H62O6 and its molecular weight is 638.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymerstabilisierung

Irganox 259: ist besonders wirksam bei der Stabilisierung von Polyacetalen, die aufgrund ihrer hohen Festigkeit, Steifigkeit und Dimensionsstabilität in technischen Kunststoffen verwendet werden. Es trägt dazu bei, den Abbau von Polymeren während der Verarbeitung und über ihren gesamten Lebenszyklus hinweg zu verhindern, wodurch die Leistung und Haltbarkeit des Materials gewährleistet werden .

Sicherheit von Lebensmittelverpackungen

Im Zusammenhang mit Lebensmittelverpackungen ist this compound Teil einer Reihe von Verbindungen, die auf ihre Extraktionsfähigkeit hin analysiert werden. Diese Verbindungen sind entscheidend, um sicherzustellen, dass die Verpackung keine schädlichen Stoffe in die Lebensmittel abgibt, und erfüllen die strengen EU-Vorschriften .

Wärmebehandlung von Kunststoffen

Die Verbindung bietet eine hervorragende thermische Stabilität während der Verarbeitung von Kunststoffen. Dies ist entscheidend, um die Integrität und Farbe des Kunststoffs bei Hochtemperaturverarbeitungsverfahren wie Extrusion oder Spritzguss zu erhalten .

Synthetische Fasern und Elastomere

This compound wird bei der Herstellung von synthetischen Fasern und Elastomeren eingesetzt, wo es als Stabilisator gegen thermische Oxidation wirkt. Dies verlängert die Lebensdauer dieser Materialien, die häufig in Textilien und Automobilteilen verwendet werden .

Klebstoffe und Dichtstoffe

In Klebstoffen und Dichtstoffen trägt this compound dazu bei, die Klebeeigenschaften zu erhalten, indem es den oxidativen Abbau verhindert. Dies ist besonders wichtig für Klebstoffe, die in Hochtemperatur- oder Außenanwendungen verwendet werden .

Analytische Chemie

Die Verbindung wird in der analytischen Chemie verwendet, insbesondere in der Flüssigchromatographie-Massenspektrometrie (LC/MS) zur gleichzeitigen Analyse von Polymeradditiven. Diese Anwendung ist entscheidend für die Qualitätskontrolle und Forschung in der Polymerwissenschaft .

Co-Stabilisierung mit anderen Additiven

This compound kann in Kombination mit anderen Additiven wie Lichtstabilisatoren, Co-Stabilisatoren und funktionalen Stabilisatoren verwendet werden. Diese synergistische Anwendung erhöht die Gesamtstabilität des Substrats .

Wirkmechanismus

Irganox 259, also known as Hexane-1,6-diyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) or Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a sterically hindered phenolic antioxidant . It is an efficient, non-discoloring stabilizer for organic substrates such as plastics, synthetic fibers, and elastomers .

Target of Action

The primary targets of this compound are organic substrates such as plastics, synthetic fibers, and elastomers . It is also recommended for use in other polymers such as polyesters, polyolefins, polyols, polyurethanes, and adhesives .

Mode of Action

This compound acts as a sterically hindered phenolic antioxidant . It provides excellent processing and long-term thermal stabilization . It has good compatibility with most substrates, low volatility, and is resistant to extraction .

Biochemical Pathways

As an antioxidant, it likely works by preventing oxidation of polymers from heat exposure that extends from production and application .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drugs, we can discuss the analogous properties for this compound. It is easily dispersed into the polymer by conventional extrusion compounding techniques . The use concentrations for this compound in various substrates range from 0.05% – 1.0% depending on the substrate and the stability required .

Result of Action

The result of this compound’s action is the stabilization of organic substrates against thermo-oxidative degradation . This results in improved long-term stability and excellent initial resin color .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility varies in different solvents . It has a low volatility and is resistant to extraction, which can be beneficial in various environmental conditions . Furthermore, it is noted that residues that enter aquatic systems will likely become bound to sediment .

Eigenschaften

IUPAC Name |

6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]hexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O6/c1-37(2,3)29-23-27(24-30(35(29)43)38(4,5)6)17-19-33(41)45-21-15-13-14-16-22-46-34(42)20-18-28-25-31(39(7,8)9)36(44)32(26-28)40(10,11)12/h23-26,43-44H,13-22H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVFVKJZNVSANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCCCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027985 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35074-77-2 | |

| Record name | 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35074-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene glycol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035074772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7W3Z36N61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] in polycarbonate?

A1: Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] acts as an antioxidant in polycarbonate, preventing degradation and discoloration caused by heat, light, and oxygen exposure. [, ] This type of degradation is a significant concern for polycarbonate applications, leading to yellowing and reduced transparency over time.

Q2: How does Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] prevent polycarbonate degradation?

A2: While the exact mechanism is not detailed in the provided abstracts, hindered phenol antioxidants like Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] typically function as radical scavengers. They interrupt the chain reactions responsible for polymer degradation by donating hydrogen atoms to free radicals formed during the oxidation process. This donation stabilizes the radicals and prevents further damage to the polycarbonate chains. [, ]

Q3: What are the advantages of using Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] compared to other antioxidants in polycarbonate?

A3: According to the research, Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] demonstrates superior performance in preventing yellowing of polycarbonate, even at lower concentrations compared to other antioxidants. [, ] This suggests higher efficiency and potentially improved cost-effectiveness in maintaining the material's color and transparency over extended periods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)